5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of both pyridine and methoxy-substituted pyridine rings, which can impart specific electronic and steric properties. These properties might influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10N4O2/c1-18-10-6-9(7-14-8-10)13-16-12(17-19-13)11-4-2-3-5-15-11/h2-8H,1H3 |
InChI Key |
GAVDAFXTYZPMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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